1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
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Overview
Description
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene typically involves the halogenation of ethylbenzene derivatives. One common method is the chlorination and fluorination of 4-ethylbenzene. The reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and cobalt trifluoride for fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes steps such as:
- Chlorination of ethylbenzene using chlorine gas in the presence of a catalyst.
- Subsequent fluorination using a fluorinating agent like cobalt trifluoride.
- Purification of the product through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The ethyl and fluorine groups can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
- 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, the ethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5Cl2F3 |
---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |
InChI Key |
LTSKMPFBCICUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Origin of Product |
United States |
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